molecular formula C16H14Cl2O B1597048 3,4-Dichloro-4'-iso-propylbenzophenone CAS No. 844885-26-3

3,4-Dichloro-4'-iso-propylbenzophenone

Cat. No. B1597048
CAS RN: 844885-26-3
M. Wt: 293.2 g/mol
InChI Key: MFPLPBSZEBSIFM-UHFFFAOYSA-N
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Description

3,4-Dichloro-4’-iso-propylbenzophenone is a chemical compound . It is available for experimental and research use .


Molecular Structure Analysis

The molecular formula of 3,4-Dichloro-4’-iso-propylbenzophenone is C16H14Cl2O, and its molecular weight is 293.19 .

Scientific Research Applications

Automated Analytical Methods for Environmental Phenols

A study developed a sensitive method for measuring concentrations of various environmental phenols, including 2-hydroxy-4-methoxybenzophenone, in human milk using a unique on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system. This method shows the relevance of monitoring these compounds due to their potential risk to human health, highlighting the application of 3,4-Dichloro-4'-iso-propylbenzophenone and similar compounds in environmental health studies (Ye et al., 2008).

Mechanism of Phenol Transformation

Research on the anaerobic transformation of phenol to benzoate via para-carboxylation used fluorinated analogues to elucidate the transformation mechanism. This study sheds light on the biochemical processes involving phenol derivatives and their environmental impacts, relevant to understanding the behavior of similar chlorinated compounds (Genthner et al., 1989).

Formation of Chlorinated and Brominated Dibenzodioxins

Investigations into the gas-phase formation of polychlorinated dibenzo-p-dioxins from the thermal decomposition of chlorophenols, including studies on the thermal cycloadditions of thiocarbonyl compounds to conjugated dienes, reveal the environmental fate and toxicological significance of chlorinated organic compounds. These studies highlight the importance of understanding the environmental pathways and risks associated with chlorinated compounds like 3,4-Dichloro-4'-iso-propylbenzophenone (Sidhu et al., 1995); (Ohno et al., 1969).

Environmental Contaminants and Human Health

A study on the urinary concentrations of environmental phenols, including benzophenones and parabens, among pregnant women highlights the widespread exposure to these compounds and their potential implications for human health. This research underscores the significance of monitoring and understanding the health effects of various phenolic compounds, including chlorinated benzophenones (Mortensen et al., 2014).

Chemical Synthesis and Biological Studies

The synthesis and biological evaluation of gold(I) complexes containing functionalized alkynes demonstrate the chemical versatility and potential therapeutic applications of compounds related to 3,4-Dichloro-4'-iso-propylbenzophenone. Such studies contribute to the development of new materials and drugs with specific chemical functionalities (Schuh et al., 2009).

Safety And Hazards

The safety data sheet for 3,4-Dichloro-4’-iso-propylbenzophenone suggests that any clothing contaminated by the product should be immediately removed, and the affected area should be moved out of the dangerous area. Consultation with a physician is recommended .

properties

IUPAC Name

(3,4-dichlorophenyl)-(4-propan-2-ylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c1-10(2)11-3-5-12(6-4-11)16(19)13-7-8-14(17)15(18)9-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPLPBSZEBSIFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374180
Record name 3,4-Dichloro-4'-iso-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-4'-iso-propylbenzophenone

CAS RN

844885-26-3
Record name (3,4-Dichlorophenyl)[4-(1-methylethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844885-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-4'-iso-propylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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